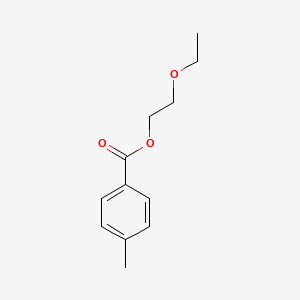

2-Ethoxyethyl 4-methylbenzoate

Description

2-Ethoxyethyl 4-methylbenzoate is an ester derivative of 4-methylbenzoic acid, where the carboxylic acid group is esterified with a 2-ethoxyethyl alcohol moiety. The ethoxyethyl group likely enhances solubility in polar organic solvents compared to simpler alkyl esters, while the para-methyl substituent on the aromatic ring may influence steric and electronic characteristics .

Properties

CAS No. |

90327-10-9 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-ethoxyethyl 4-methylbenzoate |

InChI |

InChI=1S/C12H16O3/c1-3-14-8-9-15-12(13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

XPFDTHXUAZHOHS-UHFFFAOYSA-N |

SMILES |

CCOCCOC(=O)C1=CC=C(C=C1)C |

Canonical SMILES |

CCOCCOC(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis

Hydrolysis is a fundamental reaction for esters, yielding the corresponding carboxylic acid and alcohol. For 2-ethoxyethyl 4-methylbenzoate:

-

Acid-Catalyzed Hydrolysis :

In the presence of aqueous acid (e.g., H₂SO₄), the ester undergoes cleavage to form 4-methylbenzoic acid and 2-ethoxyethanol .

Example Conditions : Reflux with 10% HCl in methanol/water (100°C, 2.5 hours) . -

Base-Catalyzed Hydrolysis (Saponification) :

Under alkaline conditions (e.g., NaOH), the reaction produces sodium 4-methylbenzoate and 2-ethoxyethanol .

Example Conditions : Reflux with 5% NaOH in ethanol.

Transesterification

The 2-ethoxyethyl group can be replaced by other alcohols via transesterification. For instance, reaction with methanol in the presence of a catalyst produces methyl 4-methylbenzoate :

-

Catalysts : Sulfuric acid or sodium methoxide.

Reduction

Reduction of the ester group with strong reducing agents converts it into a primary alcohol. For example:

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Conditions : 0°C to room temperature, 2–4 hours.

Oxidation

The methyl group on the aromatic ring can be oxidized to a carboxylic acid under strong conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media.

-

Conditions : Heating under reflux (100–120°C, 8–12 hours).

Nucleophilic Substitution

The ester carbonyl is susceptible to nucleophilic attack. For example, reaction with amines forms amides:

Electrophilic Aromatic Substitution

The 4-methyl group activates the aromatic ring toward electrophilic substitution, though the ester group is meta-directing. Nitration and sulfonation occur at specific positions:

-

Nitration :

-

Sulfonation :

Thermal Decomposition

At elevated temperatures (>200°C), the ester undergoes pyrolysis, producing 4-methylbenzoic acid and ethylene oxide derivatives .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Phenyl 4-Methylbenzoate (CAS 1900-85-2)

- Structure : The aromatic phenyl group replaces the 2-ethoxyethyl chain.

- Molecular Formula : C₁₄H₁₂O₂ (MW: 212.24 g/mol).

- Properties : Lower polarity due to the bulky phenyl group, leading to reduced water solubility compared to ethoxyethyl esters. It is typically used in organic synthesis and material science .

- Applications : Acts as a precursor in polymer chemistry or as a UV stabilizer due to its aromaticity.

(b) Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

- Structure : Features an ethyl ester and an ortho-methoxy substituent.

- Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol).

- Soluble in ethanol and other organic solvents, with a melting point of ~25°C .

- Applications : Used as a flavoring agent or intermediate in pharmaceuticals.

(c) Ethoxylated Ethyl-4-Aminobenzoate

- Structure: Ethylene oxide-modified ethyl ester with a para-amino group.

- Molecular Formula: C₅₉H₁₁₁NO₂₇ (MW: 1266.6 g/mol).

- Properties : High water solubility due to extensive ethoxylation; forms viscous liquids. Ethylene oxide content <1 ppm ensures low toxicity .

- Applications : Utilized in cosmetics as a UV filter or surfactant.

(d) 2-(4-Bromophenyl)-2-Oxoethyl 4-Methylbenzoate

- Structure : Phenacyl ester with a bromophenyl ketone group.

- Properties : Crystalline solid studied for its photolabile properties.

- Applications : Serves as a photo-removable protecting group in organic synthesis .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|

| 2-Ethoxyethyl 4-methylbenzoate* | ~194.23 | Organic solvents (e.g., DCM, THF) | Ethoxyethyl ester, para-methyl |

| Phenyl 4-methylbenzoate | 212.24 | Low water solubility | Phenyl ester, para-methyl |

| Ethyl 2-methoxybenzoate | 180.20 | Ethanol, diethyl ether | Ethyl ester, ortho-methoxy |

| Ethoxylated ethyl-4-aminobenzoate | 1266.6 | Water, polar solvents | Ethoxylated amine, ester |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.